Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate
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Overview
Description
Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is a chemical compound . It is also known as ethyl 4-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-phenylmethyl]amino]benzoate .
Synthesis Analysis
The compound N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, which is structurally similar to the compound , was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with suitable aldehydes or ketones has produced different Schiff base derivatives . Moreover, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with isothiocyanate compounds to give the desired thiourea .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .Properties
IUPAC Name |
ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-4-28-20(27)15-10-12-16(13-11-15)22-21(29)23-18-14(2)24(3)25(19(18)26)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIPAQGIYDSZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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